2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

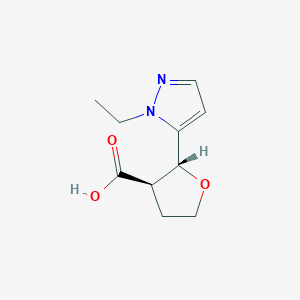

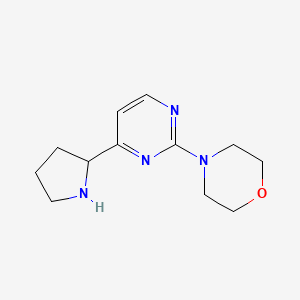

2-Benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is a chemical compound with the CAS Number: 313526-24-8 . It has a molecular weight of 400.5 and its molecular formula is C24H20N2O2S . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties may require additional analysis or resources .Applications De Recherche Scientifique

Synthesis and Structure

Synthesis of Indolo and Pyrrolo Isoquinolines : Research demonstrates the synthesis of indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei from N-benzylindole precursors, relevant to the synthesis of 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline. These compounds were synthesized using the Suzuki–Miyaura coupling reaction and basic conditions for nucleophilic reaction, forming the title compounds (Lötter et al., 2007).

Synthesis of Functionalized Indoles and Isoquinolines : A study focused on the palladium-catalyzed synthesis of polysubstituted indoles and isoquinolines, which includes compounds similar to 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline. This method offers a straightforward way to access such frameworks with high efficiency (Zhou et al., 2017).

Pharmacological Potential

Antitumor Activity : A series of indolylquinols, which includes structures related to 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline, were synthesized and found to possess significant in vitro human tumor cell line activity. This indicates potential antitumor applications (Berry et al., 2005).

Antimicrobial and Antitubercular Agents : Compounds related to 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline were evaluated as potent antimicrobial and antitubercular agents. This suggests their utility in developing new treatments for infectious diseases (Suresh Kumar et al., 2013).

Photophysical Applications

- Photoelectric Conversion in Solar Cells : Certain indolyl and isoquinolinyl derivatives have been investigated for improving photoelectric conversion efficiency in dye-sensitized solar cells. This research area could be relevant to the photophysical properties of 2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline (Wu et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOHEPDJLXZVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)